3-chloro-4-methoxy-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]benzamide
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Overview
Description
3-chloro-4-methoxy-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]benzamide is a complex organic compound that features a benzamide core substituted with a chloro and methoxy group, and an ethyl linkage to a phenyl-thiazole moiety. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-4-methoxy-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]benzamide typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Substitution Reactions: The phenyl group is introduced via a substitution reaction, often using phenyl halides.
Formation of the Benzamide Core: The benzamide core is formed by reacting 3-chloro-4-methoxybenzoic acid with an appropriate amine under amide coupling conditions.
Linkage Formation: The final step involves linking the thiazole moiety to the benzamide core through an ethyl bridge, typically using ethyl halides under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, forming corresponding aldehydes or acids.
Reduction: Reduction reactions can target the chloro group, converting it to a hydrogen or other substituents.
Substitution: The chloro and methoxy groups can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or palladium on carbon (Pd/C) in hydrogenation reactions.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium hydride (NaH) in polar aprotic solvents.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of dechlorinated or hydrogenated products.
Substitution: Formation of various substituted benzamides.
Scientific Research Applications
3-chloro-4-methoxy-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]benzamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an antimicrobial, antifungal, and anticancer agent due to the bioactive thiazole ring.
Biological Studies: Used in the study of enzyme inhibition and receptor binding due to its complex structure and functional groups.
Chemical Biology: Employed as a probe to study biological pathways and mechanisms involving thiazole derivatives.
Industrial Applications: Potential use in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-chloro-4-methoxy-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]benzamide involves its interaction with biological targets such as enzymes and receptors. The thiazole ring can interact with nucleophilic sites on proteins, while the benzamide core can form hydrogen bonds with amino acid residues. This dual interaction can inhibit enzyme activity or modulate receptor function, leading to its biological effects .
Comparison with Similar Compounds
Similar Compounds
2,4-disubstituted thiazoles: These compounds share the thiazole ring and exhibit similar biological activities.
Benzamides: Compounds like 3-chloro-4-methoxybenzamide share the benzamide core and can undergo similar chemical reactions.
Uniqueness
3-chloro-4-methoxy-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]benzamide is unique due to its combination of a thiazole ring and a benzamide core, linked by an ethyl bridge. This structure allows for diverse interactions with biological targets, making it a versatile compound in medicinal chemistry and biological research.
Properties
Molecular Formula |
C19H17ClN2O2S |
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Molecular Weight |
372.9 g/mol |
IUPAC Name |
3-chloro-4-methoxy-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]benzamide |
InChI |
InChI=1S/C19H17ClN2O2S/c1-24-17-8-7-14(11-16(17)20)18(23)21-10-9-15-12-25-19(22-15)13-5-3-2-4-6-13/h2-8,11-12H,9-10H2,1H3,(H,21,23) |
InChI Key |
IFDHYLUEEAUCDF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NCCC2=CSC(=N2)C3=CC=CC=C3)Cl |
Origin of Product |
United States |
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